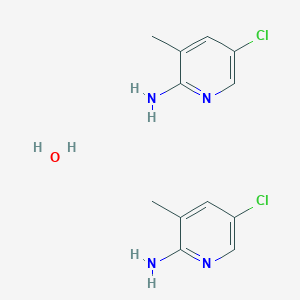
CID 16684314
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16684314 is a specialized organoaluminum compound. This compound is known for its unique reactivity and is used in various industrial and research applications. It is formed through the reaction of hydrobis(2-methylpropyl)aluminum with isoprene, resulting in a complex mixture of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene typically involves the reaction of hydrobis(2-methylpropyl)aluminum with isoprene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The purified compound is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CID 16684314 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the isoprene moiety is replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
Scientific Research Applications
CID 16684314 has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene involves its interaction with molecular targets through coordination chemistry. The aluminum center can coordinate with various ligands, leading to the formation of different complexes. These complexes can then participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Hydrobis(2-methylpropyl)aluminum: The precursor to the reaction product with isoprene.
Aluminum isoprenyl complexes: Other organoaluminum compounds with isoprene ligands
Uniqueness
What sets aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene apart is its unique reactivity and the specific properties imparted by the isoprene moiety. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
70024-64-5 |
|---|---|
Molecular Formula |
C13H26Al |
Molecular Weight |
209.33 g/mol |
InChI |
InChI=1S/C5H8.2C4H9.Al/c1-4-5(2)3;2*1-4(2)3;/h4H,1-2H2,3H3;2*4H,1H2,2-3H3; |
InChI Key |
CFPNWHYBPRWKLC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
Canonical SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
| 70024-64-5 | |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
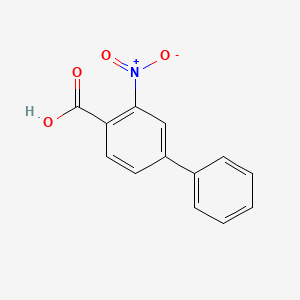
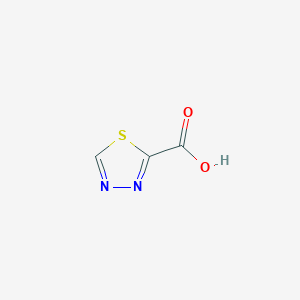

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)
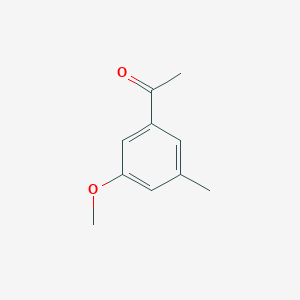
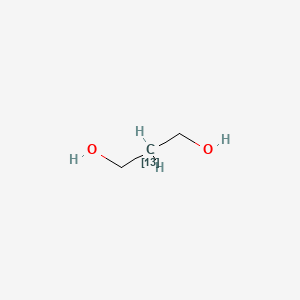
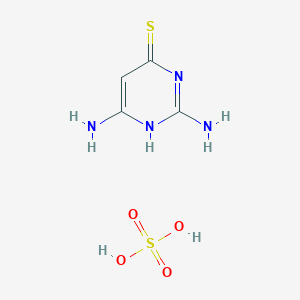
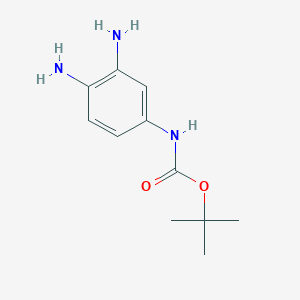
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
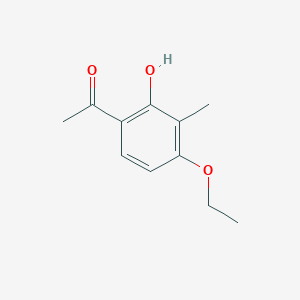
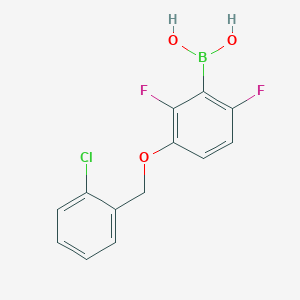
![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
